N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is often found in various pharmaceuticals and agrochemicals due to its diverse biological activities . The compound also contains a 3,5-bis(trifluoromethyl)phenyl group, which is a common motif in medicinal chemistry and materials science .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the triazole ring and the phenyl ring. The electron-withdrawing trifluoromethyl groups on the phenyl ring could have a significant impact on the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-withdrawing trifluoromethyl groups and the presence of the triazole ring. The sulfur atom might also be a site of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which might affect its solubility and stability .Scientific Research Applications
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, have been studied for their potential as glutaminase inhibitors. These inhibitors are significant for their role in attenuating the growth of certain cancer cells, such as lymphoma B cells, both in vitro and in mouse models (Shukla et al., 2012).
Antimicrobial Applications
New derivatives of the compound have been synthesized to explore their antimicrobial activity. These studies have shown effectiveness against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Baviskar et al., 2013).
Electrophoretic and Biocompatible Applications
Research into electrophoretic poly(2-oxazoline)s, where this compound can be a component, has shown promise. These materials are used in coating biomedical devices and demonstrate good biocompatibility, which is crucial for medical applications (Hayashi & Takasu, 2015).
Julia-Kocienski Olefination Reaction
This compound has been employed in the Julia-Kocienski olefination reaction, which is significant in organic synthesis, particularly in the creation of alkenes and dienes. This application demonstrates the versatility of the compound in synthetic chemistry (Alonso et al., 2005).
Antitumor Activity
Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains derived from the compound have been synthesized and evaluated for their antitumor activity. These studies indicate potential applications in the development of new cancer treatments (Hu et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with (thio)urea derivatives have been used as organocatalysts in organic chemistry .
Mode of Action
The compound’s mode of action involves the activation of substrates and subsequent stabilization of partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This is a key feature of (thio)urea derivatives, which are used extensively in promoting organic transformations .
Biochemical Pathways
It is known that (thio)urea derivatives play a significant role in promoting organic transformations . The compound’s interaction with its targets likely influences various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body
Result of Action
Given its role in promoting organic transformations , it can be inferred that the compound likely induces significant molecular and cellular changes.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is moisture sensitive , indicating that its stability and efficacy could be affected by humidity levels. Furthermore, the compound’s solubility in methanol suggests that its action could be influenced by the presence of certain solvents.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F9N4OS/c1-27-10(14(21,22)23)25-26-11(27)29-5-9(28)24-8-3-6(12(15,16)17)2-7(4-8)13(18,19)20/h2-4H,5H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOVZQRUBFZIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F9N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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